molecular formula C8H19NO B13146406 Ethyl(4-methoxypentyl)amine

Ethyl(4-methoxypentyl)amine

Cat. No.: B13146406
M. Wt: 145.24 g/mol
InChI Key: MQXOVHJUYMGTQP-UHFFFAOYSA-N
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Description

Ethyl(4-methoxypentyl)amine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features an ethyl group and a 4-methoxypentyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(4-methoxypentyl)amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxypentyl bromide with ethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance reaction rates and reduce energy consumption. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl(4-methoxypentyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted amines

Scientific Research Applications

Ethyl(4-methoxypentyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of Ethyl(4-methoxypentyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • Ethylamine
  • 4-Methoxypentylamine

Uniqueness

Ethyl(4-methoxypentyl)amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and 4-methoxypentyl groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

N-ethyl-4-methoxypentan-1-amine

InChI

InChI=1S/C8H19NO/c1-4-9-7-5-6-8(2)10-3/h8-9H,4-7H2,1-3H3

InChI Key

MQXOVHJUYMGTQP-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC(C)OC

Origin of Product

United States

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